(-)-Calanolide A

Catalog No.
S1918187
CAS No.
163661-45-8
M.F
C22H26O5
M. Wt
370.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Calanolide A

CAS Number

163661-45-8

Product Name

(-)-Calanolide A

IUPAC Name

(16S,17R,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m0/s1

InChI Key

NIDRYBLTWYFCFV-OAVHHTNSSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@H]([C@@H](O4)C)C)O

The exact mass of the compound (-)-Calanolide A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Calanolide A is a naturally occurring compound extracted from the tree Calophyllum lanigerum var. austrocoriaceum, found primarily in Malaysia. It is categorized as a dipyranocoumarin, characterized by its unique molecular structure, which includes a hydroxyl group at position C-12, methyl groups at positions C-6, C-10, and C-11, and a propyl group at C-4. Its molecular formula is C22H26O5C_{22}H_{26}O_{5} with a molecular weight of approximately 370.44 g/mol . The compound has garnered attention for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), specifically targeting the human immunodeficiency virus (HIV) reverse transcriptase enzyme, which plays a crucial role in viral replication.

The biosynthesis of (-)-Calanolide A begins with the amino acid L-phenylalanine, which is converted into umbelliferone. This intermediate can then proceed through two metabolic pathways: one leading to 5,7-dihydroxycoumarin and the other to osthenol, ultimately forming dipetalolactone, a precursor to calanolides. The final transformation into (-)-Calanolide A involves the action of cytochrome P450 monooxygenase enzymes that facilitate various oxidative reactions .

(-)-Calanolide A exhibits significant antiviral properties, particularly against HIV. It binds to two distinct sites on the HIV reverse transcriptase enzyme, functioning as both a non-competitive inhibitor and a partially competitive inhibitor of deoxyribonucleotide triphosphate binding . This compound has shown effectiveness against strains of HIV that harbor common mutations associated with resistance to other NNRTIs, such as K103N and Y181C . Additionally, studies have indicated its potential antitumor activity through inhibition of Epstein-Barr virus early antigen activation , as well as anti-tuberculosis effects against both drug-sensitive and resistant strains of mycobacteria .

The synthesis of (-)-Calanolide A can be achieved through total synthesis methods developed due to the low yield from natural sources. The total synthesis involves multiple steps starting from L-phenylalanine and includes critical transformations such as hydroxylation and rearrangements mediated by specific enzymes. Various synthetic routes have been explored to enhance yield and purity while maintaining biological activity .

Interaction studies have shown that (-)-Calanolide A may interact synergistically with other antiretroviral agents like nevirapine. It is metabolized primarily by cytochrome P450 isoform CYP3A4, suggesting that co-administration with other drugs that affect this enzyme could alter its pharmacokinetics . Furthermore, it has been reported to cross the blood-brain barrier, which may enhance its effectiveness in treating central nervous system-related viral infections .

(-)-Calanolide A is part of a broader family of calanolides, including:

  • Calanolide B: Similar structure but differs in biological activity; it also functions as an NNRTI.
  • Pseudocalanolide C: Another derivative with structural similarities but distinct pharmacological properties.
  • 12-O-Acetylcalanolide A: A modified form that exhibits variations in activity compared to (-)-Calanolide A.

Comparison Table

CompoundStructure CharacteristicsBiological Activity
(-)-Calanolide AHydroxyl at C-12, propyl at C-4Strong anti-HIV activity
Calanolide BSimilar core structure with slight modificationsModerate anti-HIV activity
Pseudocalanolide CStructural analog with different substitutionsVaries; less studied
12-O-Acetylcalanolide AAcetylated derivativeActivity varies; potential applications

The unique binding characteristics of (-)-Calanolide A distinguish it from these similar compounds, particularly its ability to bind at multiple sites on the HIV reverse transcriptase enzyme without causing cross-resistance with other NNRTIs currently under investigation .

Isolation and Initial Identification

(-)-Calanolide A was first identified in 1992 during a phytochemical screening program by the United States National Cancer Institute (NCI). Plant samples collected from a swamp forest in Lundu, Sarawak, Malaysia, yielded extracts with potent anti-HIV-1 activity. The compound was isolated from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum, a species within the Calophyllum genus of tropical trees.

Challenges in Sourcing and Biodiversity Conservation

The rarity of Calophyllum lanigerum var. austrocoriaceum—coupled with its low calanolide yield (0.05%)—prompted a global search for alternative sources. Subsequent studies identified calanolides in other Calophyllum species, including C. brasiliense, C. inophyllum, and C. teysmannii, as well as Clausena excavata. These findings underscored the ecological importance of conserving Calophyllum populations, leading to the establishment of the Sarawak Biodiversity Centre in 1997 to regulate bioprospecting activities.

Transition to Synthetic Production

Due to the scarcity of natural sources, total synthesis of (-)-calanolide A was prioritized. A five-step synthetic route, initiated with phloroglucinol, enabled scalable production of the enantiomerically pure compound. This advancement facilitated preclinical and clinical evaluations, including Phase I trials assessing safety and pharmacokinetics.

Structural Uniqueness Among Coumarin Derivatives

Core Structural Features

(-)-Calanolide A features a tetracyclic scaffold comprising fused pyran and chromenone rings, distinguished by:

  • Stereochemistry: A (10R,11S,12S) configuration critical for anti-HIV activity.
  • Substituents: A 12-hydroxy group, methyl groups at C6 and C11, a propyl group at C4, and a tetrahydrofuran ring system.
  • Optical Activity: The (-)-enantiomer is structurally distinct from the (+)-form, which exhibits potent anti-HIV-1 activity.
Feature(-)-Calanolide AOther Calanolides
Core StructureDipyrano[2,3-f:2',3'-h]chromenone (angular pyranocoumarin)Linear pyranocoumarins (e.g., pseudocalanolides) or tricyclic seselines.
Key Functional Groups12-OH, 4-Propyl, 6,6,10,11-tetramethylVariable substituents (e.g., isobutyl in tamanolides, hydroxyl at C7 in calanolide B).
Stereochemical PurityEnantiomerically pure (synthetic)Often isolated as racemic mixtures or diastereomers.

Comparative Analysis with Linear Pyranocoumarins

Unlike linear pyranocoumarins (e.g., coumestans), (-)-calanolide A’s angular structure enables dual binding to HIV-1 reverse transcriptase (RT). This structural divergence confers unique pharmacological properties, such as resistance to mutations that affect other NNRTIs.

Significance in Antiviral Research

Mechanism of Action: Dual Binding to HIV-1 Reverse Transcriptase

(-)-Calanolide A inhibits HIV-1 RT through a complex mechanism involving two distinct binding sites:

  • Active Site: Competitive interference with dNTP binding, reducing viral RNA-dependent DNA polymerization.
  • Foscarnet Binding Site: Uncompetitive inhibition overlapping with phosphonoformic acid binding regions.

This dual-site interaction distinguishes (-)-calanolide A from classical NNRTIs like nevirapine, which bind a single hydrophobic pocket.

Activity Against Drug-Resistant HIV-1 Strains

(-)-Calanolide A retains efficacy against:

  • Nucleoside RT Inhibitor (NRTI)-Resistant Strains: AZT-resistant mutations (e.g., M184V).
  • NNRTI-Resistant Strains: K103N mutations in combination with Y181C reverse resistance to nevirapine.
HIV-1 StrainEC₅₀ (μM)Therapeutic IndexSynergy with Nevirapine
Wild-Type0.10–0.1716–279Enhanced inhibition.
AZT-Resistant0.15–0.20Data not availablePreserved activity.
K103N/Y181C Mutant0.30–0.40Data not availableSynergistic effect.

Preclinical and Clinical Progress

Despite its promise, (-)-calanolide A’s development faced challenges, including:

  • Low Yield from Natural Sources: <0.05% extraction efficiency.
  • Synthetic Complexity: Multi-step synthesis requiring enantiomeric resolution.
  • Therapeutic Index: Narrow range (16–279) limiting clinical utility.

Phase I trials demonstrated tolerability in healthy individuals, but further development was suspended due to these limitations.

Biosynthesis and Structure-Activity Relationships

Biosynthetic Pathway

(-)-Calanolide A is biosynthesized from umbelliferone via:

  • Precursor Formation: Conversion to 5,7-dihydroxycoumarin or osthenol.
  • Dipetalolactone Intermediate: Pyranocoumarin formation mediated by p450 monooxygenases.
  • Wagner-Meerwein Rearrangement: Cyclization to calanolide precursors.

Critical Structural Features for Antiviral Activity

  • C-12 Hydroxy Group: Essential for hydrogen bonding with RT residues.
  • C-4 Propyl Chain: Enhances hydrophobic interactions in the RT binding pocket.
  • Stereochemistry: The (10R,11S,12S) configuration is mandatory for activity; racemic mixtures show reduced potency.

Plant Origins: Calophyllum Genus Specialization

The genus Calophyllum represents one of the most significant taxonomic groups in the family Calophyllaceae, comprising approximately 190 species of tropical flowering plants distributed primarily throughout the Indo-Pacific region [1]. These evergreen trees and shrubs demonstrate remarkable biochemical specialization in the production of complex secondary metabolites, with calanolides representing the most pharmacologically significant class of compounds derived from this genus [2].

Calophyllum species exhibit a broad geographic distribution spanning from eastern Africa through tropical Asia to Australia and Polynesia [1]. The genus demonstrates particular richness in Southeast Asian rainforests, where environmental pressures and evolutionary adaptations have contributed to the development of sophisticated biosynthetic pathways for defensive metabolites [1]. Within this vast distribution, certain species have evolved specialized metabolic capabilities for calanolide production, with Calophyllum lanigerum variety austrocoriaceum serving as the primary natural source of (-)-Calanolide A [3] [2].

The taxonomic classification places Calophyllum within the order Malpighiales, specifically in the clusioid clade alongside related families Clusiaceae, Bonnetiaceae, Hypericaceae, and Podostemaceae [4]. This phylogenetic positioning provides crucial insights into the evolutionary origins of calanolide biosynthetic capabilities, as molecular analyses suggest that the biosynthetic machinery for complex coumarins emerged through successive gene duplications and neofunctionalization events within this lineage [5].

Recent phylogenetic studies utilizing plastid genome sequences have revealed that Calophyllum forms a well-supported monophyletic group within Calophyllaceae, with Mesua ferrea identified as its sister taxon [5] [6]. The evolutionary relationship between Calophyllum and closely related genera indicates that calanolide biosynthetic pathways likely evolved relatively recently within the family, representing a specialized adaptation to specific ecological niches [5].

Table 1: Natural Sources of Calanolides in Calophyllum Species

SpeciesCalanolide TypesGeographic DistributionPlant Part Used
Calophyllum lanigerum var. austrocoriaceumCalanolide A, B, 12-O-acetylcalanolide A, 12-O-methylcalanolide A, 12-O-methylcalanolide B, Calanolide E, E1, E2, FMalaysian rainforest (Sarawak, Borneo)Leaves and twigs
Calophyllum brasilienseCalanolide A, B, C, E1, E2South America (Brazil, Colombia, Venezuela)Leaves and twigs
Calophyllum inophyllumCalanolide AIndo-Pacific region (Africa to Australia)Leaves
Calophyllum teysmanniiCalanolide A, BSoutheast Asia (Indonesia, Malaysia)Leaves and twigs
Calophyllum wallichianumCalanolide ESouth and Southeast AsiaLeaves
Clausena excavataCalanolide ASoutheast Asia (India to Southern China)Leaves

The specialization of Calophyllum species in calanolide production appears to be correlated with specific environmental conditions and ecological pressures [2]. Species inhabiting tropical rainforest environments with high pathogen pressure and intense interspecific competition have evolved the most sophisticated calanolide biosynthetic capabilities [2]. This pattern suggests that calanolides serve important ecological functions as antimicrobial and antiviral defense compounds in their natural habitats [2].

The genus demonstrates remarkable chemodiversity, with different species producing distinct profiles of calanolide analogues [2]. Calophyllum lanigerum variety austrocoriaceum produces the most diverse array of calanolides, including the pharmacologically significant (-)-Calanolide A, along with multiple structural variants [2]. This biochemical diversity reflects the evolutionary plasticity of the underlying biosynthetic pathways and their capacity for generating structural novelty through enzymatic modifications [2].

Biosynthetic Pathways of Calanolide Analogues

The biosynthesis of (-)-Calanolide A represents one of the most complex secondary metabolic pathways identified in plant systems, involving multiple enzymatic steps and sophisticated molecular rearrangements [7]. The pathway originates from primary metabolites produced through the shikimate pathway, specifically utilizing L-phenylalanine as the ultimate precursor for all calanolide structures [7] [8].

The initial phase of calanolide biosynthesis follows the well-characterized phenylpropanoid pathway, beginning with the deamination of L-phenylalanine by phenylalanine ammonia-lyase to produce trans-cinnamic acid [7] [8]. This reaction represents the committed step linking primary metabolism to the complex network of phenylpropanoid-derived secondary metabolites [8]. Subsequent hydroxylation by cinnamate 4-hydroxylase yields p-coumaric acid, which serves as a key branch point for multiple biosynthetic pathways [7] [8].

The formation of umbelliferone (7-hydroxycoumarin) represents a crucial intermediate in calanolide biosynthesis [7] [8]. This key precursor is generated through the action of 4-coumaroyl-CoA ligase, which activates p-coumaric acid to form p-coumaroyl-CoA, followed by hydroxylation at the 2' position by 4-coumaroyl 2'-hydroxylase [7] [9]. The resulting 2,4-dihydroxycinnamoyl-CoA undergoes spontaneous lactonization under physiological conditions to form umbelliferone [9] [8].

Table 2: Key Intermediates in Calanolide Biosynthetic Pathway

CompoundRole in PathwayEnzyme Involved
L-phenylalaninePrimary precursor from shikimate pathwayMultiple shikimate pathway enzymes
trans-cinnamic acidFirst intermediate via phenylalanine ammonia lyasePhenylalanine ammonia lyase (PAL)
p-coumaric acidProduct of cinnamate 4-hydroxylaseCinnamate 4-hydroxylase (C4H)
2-hydroxy-p-coumaric acidProduct of 4-coumaroyl 2'-hydroxylase4-coumaroyl 2'-hydroxylase
Umbelliferone (7-hydroxycoumarin)Key coumarin precursorSpontaneous lactonization
Osthenol (8-prenylated umbelliferone)C-8 prenylated derivativePrenyltransferase
5,7-dihydroxycoumarinAlternative pathway intermediateHydroxylase
DipetalolactonePyranocoumarin intermediateCyclase
Calanolide precursor intermediateCommon precursor for calanolides A-CWagner-Meerwein rearrangement
Calanolide A, B, CFinal bioactive compoundsp450 monooxygenase

The divergence from simple coumarin biosynthesis to complex calanolide formation occurs through the prenylation of umbelliferone [7]. Two distinct pathways have been proposed for this transformation, both involving the introduction of prenyl groups at specific positions on the coumarin ring system [7]. The first pathway involves direct C-8 prenylation of umbelliferone to form osthenol, which serves as a precursor for angular pyranocoumarins including the calanolides [7].

An alternative biosynthetic route proceeds through the formation of 5,7-dihydroxycoumarin, which undergoes subsequent C-6 prenylation to generate the linear pyranocoumarin precursors [7]. This pathway divergence appears to be species-specific and may explain the structural diversity observed among different Calophyllum species [7]. The choice between these pathways is likely determined by the substrate specificity of prenyltransferase enzymes expressed in different plant species [10].

The formation of the characteristic dipyranocoumarin structure of calanolides requires additional enzymatic transformations beyond simple prenylation [7]. The prenylated umbelliferone derivatives undergo epoxidation reactions followed by cyclization to form the initial pyranocoumarin ring systems [7]. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which demonstrate remarkable substrate specificity for the prenylated coumarin intermediates [7].

The final stages of calanolide biosynthesis involve complex molecular rearrangements and additional hydroxylation reactions [7]. The key transformation involves a Wagner-Meerwein rearrangement, which rearranges the carbon skeleton to generate the characteristic tetracyclic structure of calanolides [7]. This rearrangement is followed by selective hydroxylation at specific positions to yield the final calanolide products [7].

Transcriptomic analysis of Calophyllum brasiliense has identified candidate genes potentially involved in calanolide biosynthesis [7]. These include homologs of all enzymes required for umbelliferone formation via the 4-coumarate pathway, as well as multiple cytochrome P450 genes that may be responsible for the prenylation and cyclization reactions specific to calanolide formation [7]. The identification of these candidate genes provides a foundation for future functional studies to elucidate the complete biosynthetic pathway [7].

Extraction and Isolation Methodologies

The extraction and isolation of (-)-Calanolide A from natural sources requires sophisticated methodological approaches due to the relatively low concentrations of these compounds in plant tissues and their chemical complexity [12]. Traditional extraction methods have been developed and refined to maximize yield while maintaining the structural integrity of these sensitive compounds [13].

The initial extraction process typically begins with the collection and preparation of plant material from appropriate Calophyllum species [12] [13]. Leaves and twigs represent the primary source tissues, as these contain the highest concentrations of calanolides in most species [2] . The plant material is carefully dried under controlled conditions to preserve the chemical integrity of the target compounds while removing moisture that could interfere with extraction efficiency [13].

Solvent extraction represents the most widely employed initial step in calanolide isolation [13]. Organic solvents such as methanol, ethanol, or ethyl acetate are typically used for exhaustive extraction of dried plant material [13]. The choice of solvent significantly influences extraction efficiency, with polar aprotic solvents generally providing superior recovery of calanolides compared to more polar alternatives [13]. Extended extraction periods, often involving multiple solvent changes, are required to ensure complete recovery of target compounds [13].

Following initial extraction, crude plant extracts undergo solvent-solvent partitioning to achieve preliminary separation of calanolides from other plant metabolites [14] [13]. This process typically involves partitioning between water and organic solvents of varying polarity, such as ethyl acetate or chloroform [13]. The partitioning scheme is designed to selectively concentrate calanolides in specific fractions while removing unwanted compounds such as sugars, proteins, and highly polar phenolics [13].

Table 3: Extraction and Isolation Methods for Calanolides

MethodApplicationTypical Solvents/Conditions
Solvent extractionInitial extraction from dried plant materialMethanol, ethanol, ethyl acetate
Solvent-solvent partitioningSeparation of crude extractsWater, ethyl acetate, chloroform
Vacuum liquid chromatographyPreliminary purificationHexane-ethyl acetate gradients
High-performance liquid chromatography (HPLC)Final purification and analysisAcetonitrile-water gradients
Flash chromatographyRapid separation of compoundsHexane-ethyl acetate systems
Column chromatographyIsolation of individual calanolidesSilica gel with various solvent systems
Preparative thin-layer chromatographySmall-scale purificationSilica gel plates with mobile phases
RecrystallizationCrystalline compound purificationOrganic solvents (dioxane, ethyl acetate)

Chromatographic separation techniques form the backbone of calanolide purification strategies [14] [13]. Vacuum liquid chromatography serves as an effective preliminary purification method, utilizing silica gel stationary phases with carefully optimized solvent gradient systems [13]. Hexane-ethyl acetate gradients are commonly employed, with the polarity gradually increased to elute calanolides with different retention characteristics [13]. This approach provides initial fractionation that significantly reduces sample complexity for subsequent purification steps [13].

Flash chromatography represents an alternative rapid separation method particularly useful for processing larger quantities of crude extract [14]. This technique employs similar stationary and mobile phase systems to vacuum liquid chromatography but achieves faster separation through the application of positive pressure [14]. The reduced separation time minimizes potential degradation of sensitive calanolide compounds during the purification process [14].

High-performance liquid chromatography represents the gold standard for final purification and analytical characterization of calanolides [14]. Reverse-phase HPLC systems utilizing C18 stationary phases with acetonitrile-water gradient elution provide excellent resolution of individual calanolide species . The high resolution achievable with modern HPLC systems enables the separation of closely related structural analogues, such as the various methylated and acetylated derivatives of calanolide A .

Preparative HPLC techniques enable the isolation of pure individual calanolides for biological testing and structural characterization . These methods employ larger-scale columns and injection volumes compared to analytical systems, while maintaining the high resolution necessary for effective separation . Fraction collection systems allow for the automated recovery of purified compounds, which can be concentrated and further processed as needed .

Advanced chromatographic techniques, including preparative thin-layer chromatography, provide additional options for small-scale purification applications [14]. These methods are particularly valuable for isolating minute quantities of rare calanolide analogues or for purifying synthetic intermediates during total synthesis efforts [15]. The visual detection possible with TLC systems enables real-time monitoring of separation progress and optimization of mobile phase compositions [14].

Final purification of crystalline calanolides often involves recrystallization techniques using appropriate organic solvents [15]. Solvents such as dioxane, ethyl acetate, or alcohol-water mixtures can be employed depending on the solubility characteristics of the specific calanolide being purified [15]. Recrystallization not only provides additional purification but also enables the formation of crystalline materials suitable for detailed structural analysis using techniques such as X-ray crystallography [15].

XLogP3

3.8

Other CAS

163661-45-8

Wikipedia

(-)-Calanolide A

Dates

Last modified: 07-22-2023

Explore Compound Types